N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-2-phenylethanamine
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Overview
Description
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-2-phenylethanamine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a difluoromethyl group attached to a pyrazole ring, which is further connected to a phenylethanamine moiety. The presence of the difluoromethyl group imparts distinct physicochemical properties, making it a valuable candidate for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-2-phenylethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating reagents such as ethyl bromodifluoroacetate. This step often involves nucleophilic substitution reactions.
Coupling with Phenylethanamine: The final step involves coupling the difluoromethylated pyrazole with phenylethanamine using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-2-phenylethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethyl bromodifluoroacetate in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups at the difluoromethyl position.
Scientific Research Applications
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-2-phenylethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-2-phenylethanamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- N-(difluoromethyl)-pyridin-2-yl-1H-pyrazole-4-carboxamide
Uniqueness
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-2-phenylethanamine is unique due to its specific combination of a difluoromethylated pyrazole ring and a phenylethanamine moiety. This unique structure imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can enhance its bioavailability and efficacy in various applications.
Properties
Molecular Formula |
C13H15F2N3 |
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Molecular Weight |
251.27 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-phenylethanamine |
InChI |
InChI=1S/C13H15F2N3/c14-13(15)18-12(7-9-17-18)10-16-8-6-11-4-2-1-3-5-11/h1-5,7,9,13,16H,6,8,10H2 |
InChI Key |
MUIGJJGUWZWLGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC=NN2C(F)F |
Origin of Product |
United States |
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